3,9,10-Trimethoxyberbine 3,9,10-Trimethoxyberbine
Brand Name: Vulcanchem
CAS No.: 19845-29-5
VCID: VC0010800
InChI: InChI=1S/C20H23NO3/c1-22-15-5-6-16-14(10-15)8-9-21-12-17-13(11-18(16)21)4-7-19(23-2)20(17)24-3/h4-7,10,18H,8-9,11-12H2,1-3H3
SMILES: COC1=CC2=C(C=C1)C3CC4=C(CN3CC2)C(=C(C=C4)OC)OC
Molecular Formula: C20H23NO3
Molecular Weight: 325.4 g/mol

3,9,10-Trimethoxyberbine

CAS No.: 19845-29-5

VCID: VC0010800

Molecular Formula: C20H23NO3

Molecular Weight: 325.4 g/mol

* For research use only. Not for human or veterinary use.

3,9,10-Trimethoxyberbine - 19845-29-5

Description

3,9,10-Trimethoxyberbine is a chemical compound with the molecular formula C20H23NO3C_{20}H_{23}NO_3 . Information regarding its profile, structural data, and predicted collision cross-section are available .

Berbine alkaloids, including tetrahydrocolumbamine, share structural similarities with 3,9,10-trimethoxyberbine . (S)-tetrahydrocolumbamine is a berberine alkaloid composed of columbamine with four additional hydrogen atoms at the 5, 8, 13, and 13a positions, possessing an (S)-configuration . It can be found in Hydrastis canadensis and Corydalis solida, among other organisms . Additionally, the compound 8-Keto-berberine is a non-naturally occurring 11,12-oxygenated protoberberine that is derived from naturally occurring 9,10-oxygenated protoberberine .

Related compounds can be found in plants such as Polyalthia longifolia, which is a tall evergreen tree cultivated throughout India . Phytochemical screening of Polyalthia longifolia has revealed the presence of alkaloids, terpenoids, steroids, phenolics, and flavonoids . Some alkaloids isolated from this plant include azafluorene, aporphine, and protoberberine alkaloids . Examples of these include polylongine, polyfothine, isooncodine, darienine, methylnandigerine-β-N-oxide, liriodenine, noroliveroline, and oliveroline-β-N-oxide .

CAS No. 19845-29-5
Product Name 3,9,10-Trimethoxyberbine
Molecular Formula C20H23NO3
Molecular Weight 325.4 g/mol
IUPAC Name 3,9,10-trimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline
Standard InChI InChI=1S/C20H23NO3/c1-22-15-5-6-16-14(10-15)8-9-21-12-17-13(11-18(16)21)4-7-19(23-2)20(17)24-3/h4-7,10,18H,8-9,11-12H2,1-3H3
Standard InChIKey UPXYTXFSZSYUNV-UHFFFAOYSA-N
SMILES COC1=CC2=C(C=C1)C3CC4=C(CN3CC2)C(=C(C=C4)OC)OC
Canonical SMILES COC1=CC2=C(C=C1)C3CC4=C(CN3CC2)C(=C(C=C4)OC)OC
Synonyms 6H-Dibenzo(a,g)quinolizine, 5,8,13,13a-tetrahydro-3,9,10-trimethoxy-
PubChem Compound 209426
Last Modified Jul 17 2023

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